molecular formula C18H12ClF3N4O2S2 B2711167 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392298-98-5

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2711167
CAS No.: 392298-98-5
M. Wt: 472.89
InChI Key: TXQBTIKLBDZYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12ClF3N4O2S2 and its molecular weight is 472.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring a thiadiazole core, which is known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.

1. Structure and Properties

The compound's structure includes:

  • A thiadiazole ring, which enhances biological activity.
  • A trifluoromethyl group that can influence pharmacokinetics and potency.
  • An amide linkage that is common in bioactive compounds.

2. Anticancer Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxic properties.

Case Study: Antiproliferative Effects

A study assessed the compound's activity against several cancer cell lines using the MTT assay. The results indicated:

  • A549 lung carcinoma cells : IC50 = 1.16 µg/mL.
  • Breast carcinoma (T47D) : Significant inhibition observed.
  • Colon carcinoma (HT-29) : Notable antiproliferative activity.

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

Cell LineIC50 (µg/mL)Activity Level
A5491.16High
T47DNot specifiedModerate to High
HT-29Not specifiedModerate
Jurkat E6.1Not specifiedModerate

The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in sensitive cell lines .

3. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's potential against various pathogens has been explored.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria including Escherichia coli.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound's mechanism involves disruption of bacterial cell wall synthesis .

4. Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has garnered attention due to their ability to inhibit cyclooxygenase enzymes (COX).

Case Study: COX Inhibition

A recent evaluation revealed that the compound acts as a selective COX-II inhibitor with an IC50 value significantly lower than standard anti-inflammatory drugs like Celecoxib.

Table 3: COX Inhibition Data

CompoundIC50 (µM)Selectivity Index
N-(5-(thiadiazole))0.5210.73
Celecoxib0.789.51

This suggests that the compound could be a promising candidate for treating inflammatory conditions with fewer side effects compared to traditional NSAIDs .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2S2/c19-12-7-6-11(18(20,21)22)8-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQBTIKLBDZYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.